1-Phenyl-4-methylpyrazole
Overview
Description
Synthesis Analysis
1-Phenyl-4-methylpyrazole can be synthesized through various chemical reactions. One method involves the reaction of 1-phenyl-4-vinylpyrazole with methyl propiolate and N-phenylmaleimide to give Diels-Alder adducts, showcasing the compound's reactivity in cycloaddition reactions (Simón & Arques, 1986). Additionally, the regioselective synthesis of related compounds demonstrates the chemical versatility and potential synthetic pathways leading to the this compound structure (Aggarwal et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been studied extensively. For instance, the phototransposition chemistry and experimental studies provide insight into the molecular behavior and electronic properties of these compounds (Pavlik et al., 1993). These studies highlight the π,π* character of the S1 and T1 states, which is significant for understanding the compound's photophysical properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions, illustrating its chemical properties and reactivity. For example, it reacts with diethyl azodicarboxylate to form dihydro-oxadiazines, highlighting its reactivity toward cycloaddition reactions (Jones et al., 1984). The compound also exhibits photochromic properties in the solid state, which are of interest for materials science applications (Guo et al., 2009).
Physical Properties Analysis
The physical properties of this compound can be deduced from studies focusing on similar compounds. Spectroscopic analysis, such as FT-IR, FT-Raman, and NMR, offers insights into the vibrational and electronic aspects of these molecules, helping to understand their stability, bonding, and interaction with light (Carthigayan et al., 2015).
Scientific Research Applications
Alcohol Metabolism and Alcoholism Treatment : 4-Methylpyrazole, a derivative of 1-Phenyl-4-methylpyrazole, has been explored for its potential in human alcohol research. It acts as a selective inhibitor of alcohol dehydrogenase (ADH) and has shown effects on various parameters of alcohol metabolism during intoxication. This includes a decrease in the ethanol elimination rate and a partial inhibition of the alcohol-induced increase in plasma acetate (Sarkola et al., 2002).
Acute Treatment of Disulfiram-Alcohol Reactions : The effectiveness of 4-Methylpyrazole in rapidly abolishing acetaldehyde accumulation following alcohol ingestion in individuals pretreated with disulfiram (Antabuse) analogs has been demonstrated. It also attenuates symptoms like facial flushing and tachycardia, suggesting its utility in treating severe disulfiram-alcohol reactions (Lindros et al., 1981).
Photochemical Properties and Reactions : Photophysical and photochemical properties of 1-Phenylpyrazole and its methyl-substituted derivatives have been investigated, revealing that these compounds undergo phototransposition via a P4 permutation pathway. This process involves N-N bond cleavage, a 1,2-shift, and cyclization to form 1-phenylimidazole products (Pavlik et al., 1993).
Metabolism Studies : Metabolism of 4-Methylpyrazole in mice has been studied, revealing several metabolites including 4-hydroxymethylpyrazole, 4-carboxypyrazole, and 4-methylpyrazole-N-glucosiduronic acid. This contributes to understanding the metabolic pathways and potential applications of pyrazole compounds (Murphy & Watkins, 1972).
Treatment of Methanol Poisoning : 4-Methylpyrazole has been studied for its potential as a treatment for methanol poisoning. Its low toxicity and strong inhibition of alcohol oxidation make it a valuable tool for experimental studies of alcohol metabolism and potential clinical use (Blomstrand et al., 1979).
Corrosion Inhibition : Bipyrazole compounds, including derivatives of this compound, have been investigated for their inhibitory effect on the corrosion of pure iron in acidic media. They have been found to be efficient inhibitors, suggesting applications in materials science and engineering (Chetouani et al., 2005).
Future Directions
The future directions for the study of 1-Phenyl-4-methylpyrazole could involve further exploration of its synthesis methods, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, this compound could be a promising scaffold for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-4-methylpyrazole, also known as Fomepizole, is the enzyme alcohol dehydrogenase (ADH) . ADH plays a crucial role in the metabolism of alcohols, including toxic alcohols such as methanol and ethylene glycol .
Mode of Action
This compound acts as a potent inhibitor of ADH . It has an affinity for ADH that is more than 1000 times that of the toxic alcohols . By inhibiting ADH, it prevents the conversion of methanol and ethylene glycol to their toxic metabolites .
Biochemical Pathways
The inhibition of ADH by this compound affects the metabolic pathways of methanol and ethylene glycol . Normally, ADH catalyzes the initial steps in the metabolism of these alcohols to their toxic metabolites . By inhibiting ADH, this compound prevents the formation of these toxic metabolites .
Pharmacokinetics
This compound is primarily metabolized by oxidation to 4-OHMP and then to 4-carboxypyrazole . More than 50% of the dose is excreted in the urine of humans within 48 hours .
Result of Action
The inhibition of ADH by this compound prevents the formation of toxic metabolites from methanol and ethylene glycol . This can reverse already-developed metabolite accumulation and severe metabolic acidosis without dialysis . It has a high safety profile and is easy to use in human patients .
properties
IUPAC Name |
4-methyl-1-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-7-11-12(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHPAHRITFHGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401417 | |
Record name | 1-PHENYL-4-METHYLPYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14766-43-9 | |
Record name | 1-PHENYL-4-METHYLPYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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